3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(5-chlorothiophen-2-yl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2OS2/c15-12-6-5-11(19-12)13(18)8(7-16)14-17-9-3-1-2-4-10(9)20-14/h1-6,18H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSDITGDLUJKPV-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(S3)Cl)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(S3)Cl)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile (CAS Number: 476278-96-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure with both thiophene and benzothiazole moieties. The presence of these heterocycles is significant as they are often associated with various biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. For example, derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Compounds structurally related to this compound have also been evaluated for antimicrobial activity. Studies have demonstrated that certain derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) were determined for several derivatives against Escherichia coli and Bacillus subtilis, indicating potential for development as antimicrobial agents .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
- Interference with Cell Signaling Pathways : Compounds may disrupt signaling pathways critical for cancer cell survival and proliferation.
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of benzothiazole derivatives, one compound demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells. This compound was noted for its ability to trigger apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
Another study screened various derivatives for antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications in the chemical structure significantly enhanced activity, suggesting a structure–activity relationship (SAR) that could be exploited for drug development .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several benzothiazole- and thiazolidinone-based derivatives:
Key Observations :
- The target compound’s 5-chlorothiophene substituent enhances electrophilicity compared to phenyl or benzofuran groups in analogs .
- The propanenitrile group is conserved in multiple derivatives, suggesting its role in stabilizing molecular conformation via hydrogen bonding (e.g., C—H···N interactions) .
Key Observations :
- The chlorothiophene group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs .
- Benzothiazole-cyano hybrids exhibit broad-spectrum bioactivity, but substituents like sulfanylidene or oxadiazole (in analogs) modulate target specificity .
Crystallographic and Physicochemical Properties
Key Observations :
Q & A
Q. What are the optimized synthesis routes for this compound, and how can intermediates be isolated?
Synthesis typically involves multi-step reactions, starting with coupling a 5-chlorothiophene derivative with a benzothiazole precursor. A common approach is refluxing in anhydrous solvents (e.g., THF or DCM) with catalysts like POCl₃, followed by purification via column chromatography . Intermediate isolation requires careful pH adjustment (e.g., ammonia to pH 8–9) and recrystallization from solvent mixtures like DMSO/water .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Comprehensive characterization includes:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants).
- FT-IR : Identification of functional groups (e.g., nitrile stretch ~2200 cm⁻¹, carbonyl peaks ~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 296 K is effective. Including a halogenated solvent (e.g., chloroform) can enhance crystal packing via π-π stacking or halogen interactions . For air-sensitive compounds, use sealed tubes under inert gas.
Q. What solvents are preferred for studying its reactivity in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions. For photochemical studies, degassed acetonitrile minimizes side reactions. Solvent choice should align with the compound’s solubility and reaction mechanism .
Q. How can intermediates be stabilized during synthesis?
Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) and low-temperature conditions (−78°C) for reactive intermediates. Quenching with aqueous NH₄Cl or NaHCO₃ prevents decomposition .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
Employ SHELXL for refinement, using restraints for disordered regions and the TWIN/BASF commands for twinned data. Validate with R-factor convergence (<5% discrepancy) and electron density maps (e.g., Fo-Fc maps) . Cross-check with Mercury CSD for packing similarity analysis against analogous structures .
Q. What hydrogen-bonding motifs govern its crystal packing, and how do they affect material properties?
Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings from N–H···O or S···S interactions. These motifs influence solubility and thermal stability. Use Mercury’s Materials Module to quantify interaction geometries (distance/angle tolerances: ±0.1 Å, ±2°) .
Q. How can computational methods predict its conformational stability?
DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and calculate Gibbs free energy differences between conformers. MD simulations (e.g., AMBER) at 298 K assess solvent effects on stability .
Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?
Kinetic studies (e.g., UV-Vis monitoring) and isotopic labeling (e.g., ¹⁸O in carbonyls) reveal whether reactions proceed via radical or ionic pathways. Compare Hammett σ values for substituent effects on reaction rates .
Q. How does structural modification (e.g., replacing Cl with NO₂) alter bioactivity?
SAR studies show that electron-withdrawing groups (e.g., NO₂) enhance antimicrobial activity by increasing electrophilicity. Use MIC assays (e.g., against S. aureus) and docking simulations (e.g., with PDB 1JIJ) to correlate structure and activity .
Q. Methodological Notes
- For crystallography, always validate structures with PLATON /CHECKCIF to flag ADDs and R1/wR2 discrepancies .
- In synthesis, track reaction progress via TLC with dual eluent systems (e.g., hexane/EtOAc and DCM/MeOH) .
- For computational studies, benchmark against experimental data (e.g., XRD bond lengths ±0.02 Å) to ensure accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
